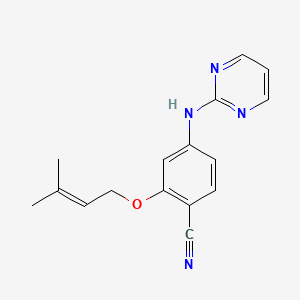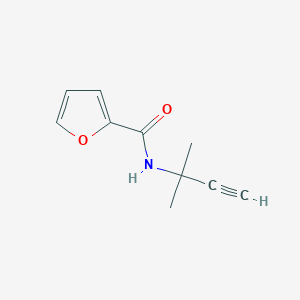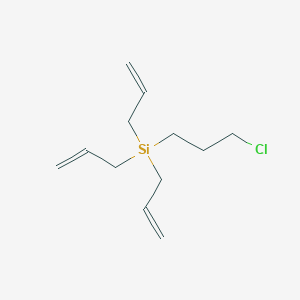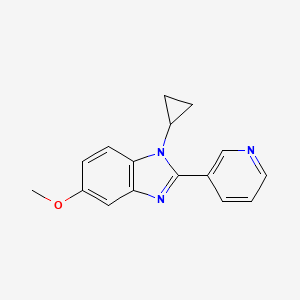
1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole
Übersicht
Beschreibung
1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Cyclopropyl and methoxy group introduction: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Pyridine ring attachment: The pyridine moiety can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a hydroxylated benzimidazole derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to known drugs.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-cyclopropyl-5-methoxy-2-(pyridin-2-yl)-1H-benzimidazole
- 1-cyclopropyl-5-methoxy-2-(pyridin-4-yl)-1H-benzimidazole
- 1-cyclopropyl-5-methoxy-2-(quinolin-3-yl)-1H-benzimidazole
Uniqueness
1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets compared to its analogs.
Eigenschaften
Molekularformel |
C16H15N3O |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C16H15N3O/c1-20-13-6-7-15-14(9-13)18-16(19(15)12-4-5-12)11-3-2-8-17-10-11/h2-3,6-10,12H,4-5H2,1H3 |
InChI-Schlüssel |
MKMVNTFXDQLCAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C(=N2)C3=CN=CC=C3)C4CC4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(4-Chlorophenyl)cyclobutyl]-2-methoxyethanone](/img/structure/B8579937.png)
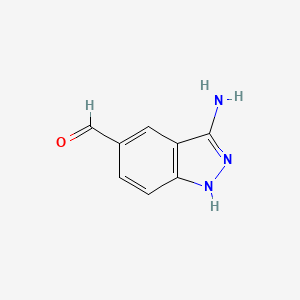
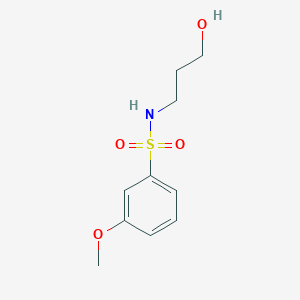

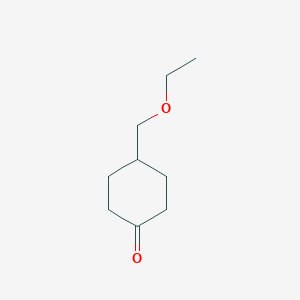


phosphanium bromide](/img/structure/B8579997.png)
![Methyl 5-acetylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8580008.png)

